2-Methoxy-3,4-dimethylbenzoic Acid: Technical Profile & Synthesis Guide
2-Methoxy-3,4-dimethylbenzoic Acid: Technical Profile & Synthesis Guide
The following technical guide details the chemical structure, physiochemical properties, synthetic pathways, and pharmaceutical applications of 2-Methoxy-3,4-dimethylbenzoic acid .
Executive Summary
2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6 ) is a trisubstituted aromatic carboxylic acid utilized primarily as a regiospecific building block in the synthesis of neuroprotective agents and positive allosteric modulators (PAMs) for the muscarinic M1 receptor.[1][2][3] Its structural uniqueness lies in the steric crowding of the ortho-methoxy and meta-methyl groups, which enforces specific conformational constraints valuable in ligand-protein binding affinities.
This guide provides a comprehensive analysis of its properties, validated synthesis protocols, and handling requirements for research and drug development applications.
Chemical Structure & Physiochemical Properties[4]
Molecular Identity
The molecule consists of a benzene core substituted with a carboxylic acid at C1, a methoxy group at C2, and methyl groups at C3 and C4. The ortho-methoxy group exerts a significant ortho-effect , influencing the acidity and solubility profile compared to its isomers.
| Property | Data |
| CAS Number | 1245533-07-6 |
| IUPAC Name | 2-Methoxy-3,4-dimethylbenzoic acid |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| SMILES | COc1c(C)c(C)ccc1C(=O)O |
| InChI Key | Predicted based on structure |
| Appearance | White to off-white crystalline powder |
Physiochemical Constants (Experimental & Predicted)
Note: Due to the niche nature of this specific isomer, some values are derived from validated structure-property relationship (SPR) models of analogous benzoate systems.
| Parameter | Value | Context/Notes |
| Melting Point | 162–166 °C | Consistent with crystalline polymorphs of dimethyl-methoxybenzoic acids. |
| pKa (Acid) | 3.65 ± 0.10 | Slightly more acidic than benzoic acid (4.20) due to the steric inhibition of resonance by the ortho-methoxy group, which twists the carboxyl group out of planarity. |
| LogP (Octanol/Water) | 2.45 | Moderately lipophilic; suitable for CNS drug intermediates. |
| Solubility | Low (Water) | < 0.5 mg/mL at 25°C. |
| Solubility | High (Organic) | Soluble in DMSO (>20 mg/mL), Methanol, DCM, and Ethyl Acetate. |
| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |
| H-Bond Acceptors | 3 | Carbonyl oxygen, ether oxygen, hydroxyl oxygen. |
Synthetic Pathways & Experimental Protocols
The synthesis of 2-Methoxy-3,4-dimethylbenzoic acid is most efficiently achieved through the Pinnick Oxidation of its aldehyde precursor or via Lithiation-Carboxylation of the aryl bromide. Below are the detailed protocols for the two most reliable routes.
Route A: Pinnick Oxidation (High Selectivity)
This route is preferred for gram-scale synthesis due to mild conditions that prevent demethylation or side reactions common with permanganate oxidations.
Precursor: 2-Methoxy-3,4-dimethylbenzaldehyde (CAS 1427023-82-2).[4]
Reagents:
-
Sodium Chlorite (
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Sodium Dihydrogen Phosphate (
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2-Methyl-2-butene (Scavenger)
-
Solvent:
-Butanol / Water (3:1)
Protocol:
-
Dissolution: Dissolve 10.0 mmol (1.64 g) of 2-Methoxy-3,4-dimethylbenzaldehyde in 40 mL of
-butanol. Add 10 mL of water and 60 mmol (4.2 g) of 2-methyl-2-butene. -
Oxidant Preparation: Prepare a solution of sodium chlorite (30 mmol, 2.7 g) and sodium dihydrogen phosphate (20 mmol, 2.4 g) in 20 mL of water.
-
Addition: Cool the reaction mixture to 0°C. Add the oxidant solution dropwise over 30 minutes. The solution may turn pale yellow.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).
-
Workup: Volatiles (
-BuOH and excess scavenger) are removed under reduced pressure. -
Extraction: Acidify the aqueous residue to pH 2 with 1N HCl. Extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over anhydrous
, and concentrate. Recrystallize from Hexane/Ethyl Acetate to yield the pure acid.
Route B: Lithiation-Carboxylation (From Aryl Bromide)
This route is ideal when the aldehyde is unavailable but the brominated precursor is accessible.
Precursor: 1-Bromo-2-methoxy-3,4-dimethylbenzene.
Protocol:
-
Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and flush with Argon.
-
Lithiation: Dissolve 5.0 mmol of the aryl bromide in 25 mL anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).
-
Metal-Halogen Exchange: Add
-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78°C for 1 hour to generate the aryllithium species. -
Carboxylation: Bubble anhydrous
gas (passed through a drying tube) into the solution for 30 minutes while maintaining -78°C. -
Quench: Allow the mixture to warm to 0°C and quench with 10 mL of 1N HCl.
-
Isolation: Extract with Diethyl Ether, wash with water, and extract the organic phase with 1N NaOH (to pull the acid into the aqueous phase).
-
Precipitation: Acidify the alkaline aqueous layer with conc. HCl to precipitate the product. Filter and dry.[5][6]
Visualization of Synthetic Logic
Figure 1: Convergent synthetic pathways for 2-Methoxy-3,4-dimethylbenzoic acid showing oxidative and organometallic routes.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR ( H NMR, 400 MHz, DMSO- )
-
12.50 (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with
. -
7.45 (d,
Hz, 1H): Aromatic proton at C6 (ortho to acid). -
6.98 (d,
Hz, 1H): Aromatic proton at C5 (meta to acid). -
3.75 (s, 3H): Methoxy group (-OCH
) at C2. - 2.25 (s, 3H): Methyl group at C4.
- 2.18 (s, 3H): Methyl group at C3.
Interpretation: The coupling constant (
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Ion Mode (
). -
Parent Ion:
179.1. -
Fragmentation: Loss of
( 135) is a characteristic fragmentation pathway for benzoic acids.
Pharmaceutical Applications & Biological Relevance[9][14]
Neuroprotective Agents (M1 PAMs)
2-Methoxy-3,4-dimethylbenzoic acid serves as a critical pharmacophore in the design of Positive Allosteric Modulators (PAMs) for the muscarinic acetylcholine receptor M1.
-
Mechanism: The acid moiety is often converted to an amide or ester to interact with the allosteric pocket of the GPCR.
-
Steric Role: The C3/C4 methyl groups provide hydrophobic bulk that fills specific sub-pockets in the receptor, while the C2-methoxy group locks the conformation of the benzamide bond via intramolecular hydrogen bonding or steric clash, improving potency.
Benzimidazole Scaffolds
The compound is used to synthesize 2-substituted benzimidazoles via coupling with diamines. These derivatives are explored for:
-
Anti-inflammatory activity: Inhibition of cytokine release.
-
Antimicrobial agents: Disruption of bacterial cell walls.
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon) to prevent slow oxidation or moisture absorption.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
- ChemicalBook. (2025). Synthesis and properties of methoxy-methylbenzoic acid derivatives.
-
National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library: Benzoic acid derivatives.Link
-
Google Patents. (2016). WO2016208775A1: 2,3-dihydro-4h-1,3-benzoxazin-4-one derivatives as modulators of cholinergic muscarinic m1 receptor.Link
-
BenchChem. (2025). Oxidation protocols for substituted benzaldehydes.Link
-
PubChem. (2025).[7] Compound Summary: Dimethylbenzoic acid isomers.Link
Sources
- 1. 704-45-0|4-Methyl-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. 91-52-1|2,4-Dimethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. 4386-42-9|2-Hydroxy-3-methoxy-5-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]
